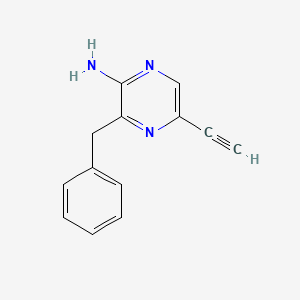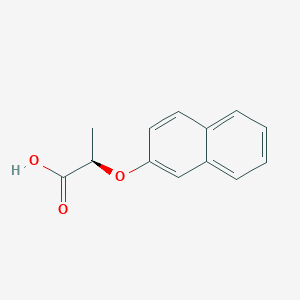
6-Chloro-2-isopropyl-7-methyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Chloro-2-isopropyl-7-méthyl-7H-purine est un composé chimique de formule moléculaire C9H11ClN4 et d'une masse moléculaire de 210,66 g/mol . Il s'agit d'un dérivé de la purine, un composé organique aromatique hétérocyclique qui joue un rôle crucial en biochimie, notamment dans la structure de l'ADN et de l'ARN.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 6-Chloro-2-isopropyl-7-méthyl-7H-purine implique généralement la chloration de la 2-isopropyl-7-méthyl-7H-purine. Cette réaction est effectuée dans des conditions contrôlées en utilisant des réactifs tels que le chlorure de thionyle ou l'oxychlorure de phosphore . La réaction est généralement réalisée sous atmosphère inerte pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de la 6-Chloro-2-isopropyl-7-méthyl-7H-purine suit des voies synthétiques similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels afin de garantir un rendement et une pureté élevés du produit .
Analyse Des Réactions Chimiques
Types de réactions
La 6-Chloro-2-isopropyl-7-méthyl-7H-purine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactifs et conditions courantes
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et les alcoolates. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF) à des températures élevées.
Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium sont utilisés pour l'oxydation et la réduction, respectivement.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine peut donner de la 6-amino-2-isopropyl-7-méthyl-7H-purine .
Applications de la recherche scientifique
La 6-Chloro-2-isopropyl-7-méthyl-7H-purine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses interactions potentielles avec les macromolécules biologiques telles que les protéines et les acides nucléiques.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Elle est utilisée dans la production de produits chimiques de spécialité et comme étalon de référence en chimie analytique
Mécanisme d'action
Le mécanisme d'action de la 6-Chloro-2-isopropyl-7-méthyl-7H-purine implique son interaction avec des cibles moléculaires spécifiques. L'atome de chlore peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés. Ces dérivés peuvent interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets biologiques spécifiques .
Applications De Recherche Scientifique
6-Chloro-2-isopropyl-7-methyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 6-Chloro-2-isopropyl-7-methyl-7H-purine involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Chloropurine : Un dérivé plus simple de la purine avec un atome de chlore en position 6.
2-Isopropyl-7-méthyl-7H-purine : Manque l'atome de chlore mais partage les groupes isopropyle et méthyle.
Unicité
La 6-Chloro-2-isopropyl-7-méthyl-7H-purine est unique en raison de la présence à la fois de l'atome de chlore et du groupe isopropyle, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport à ses analogues .
Propriétés
Formule moléculaire |
C9H11ClN4 |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
6-chloro-7-methyl-2-propan-2-ylpurine |
InChI |
InChI=1S/C9H11ClN4/c1-5(2)8-12-7(10)6-9(13-8)11-4-14(6)3/h4-5H,1-3H3 |
Clé InChI |
XUYABCRZCJEMGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C(=N1)Cl)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)







![N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11891974.png)

![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)



